(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol
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Overview
Description
(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the early 1980s and has since been widely used in scientific research.
Mechanism of Action
(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol is a selective dopamine D1 receptor antagonist. It works by blocking the binding of dopamine to the dopamine D1 receptor, which leads to a decrease in dopamine signaling. This, in turn, affects various physiological processes that are regulated by dopamine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to affect learning and memory, drug addiction, and Parkinson's disease. It has also been shown to affect various physiological processes, such as blood pressure regulation, renal function, and gastrointestinal motility.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the role of the dopamine D1 receptor specifically, without affecting other dopamine receptors. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for research involving (3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol. One direction is to investigate its potential therapeutic uses in Parkinson's disease and other dopamine-related disorders. Another direction is to study its effects on other physiological processes, such as immune function and inflammation. Additionally, further research is needed to optimize the dosing and administration of this compound in lab experiments.
Conclusion:
In conclusion, this compound is a selective dopamine D1 receptor antagonist that has been widely used in scientific research. Its synthesis method is complex, and it has various scientific research applications. Its mechanism of action affects various physiological processes, and it has both advantages and limitations for lab experiments. Finally, there are several future directions for research involving this compound.
Synthesis Methods
The synthesis of (3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol involves several steps. The first step is the synthesis of 3-(4-chlorophenoxy)benzylamine, which is then reacted with 1,4'-bipiperidine-3',4-diol to form this compound. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol has been widely used in scientific research to study the dopamine D1 receptor. It has been used to investigate the role of the dopamine D1 receptor in various physiological and pathological processes, such as learning and memory, drug addiction, and Parkinson's disease.
Properties
IUPAC Name |
(3R,4R)-1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c24-18-4-6-20(7-5-18)29-21-3-1-2-17(14-21)15-25-11-10-22(23(28)16-25)26-12-8-19(27)9-13-26/h1-7,14,19,22-23,27-28H,8-13,15-16H2/t22-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSVQULOVJIIKH-DHIUTWEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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